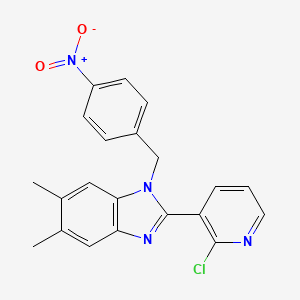

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole is a complex organic compound that belongs to the benzimidazole class This compound is characterized by its unique structure, which includes a pyridine ring, a benzimidazole core, and a nitrobenzyl group

Métodos De Preparación

The synthesis of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of the pyridine ring: This step involves the chlorination of the pyridine ring, followed by its attachment to the benzimidazole core through a nucleophilic substitution reaction.

Addition of the nitrobenzyl group: The final step involves the alkylation of the benzimidazole nitrogen with 4-nitrobenzyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The 4-nitrobenzyl substituent undergoes reduction to form a 4-aminobenzyl derivative. This transformation is critical for modifying pharmacological properties:

| Reaction | Conditions/Reagents | Product | Reference |

|---|---|---|---|

| Nitro to amine reduction | Fe/HCl or Fe/acetic acid, room temperature | 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-aminobenzyl)-1H-1,3-benzimidazole |

This method avoids catalyst poisoning issues associated with Pd/C hydrogenation, making it suitable for complex substrates . The reaction mechanism involves electron transfer from Fe to the nitro group, followed by protonation.

Substitution at the Chloropyridine Moiety

The 2-chloro-3-pyridinyl group participates in nucleophilic aromatic substitution (NAS) reactions under basic or acidic conditions:

Example Reaction Pathway:

2-(2-chloro-3-pyridinyl)-...+R-NH2→2-(2-R-amino-3-pyridinyl)-...+HCl

| Nucleophile | Conditions | Application | Reference |

|---|---|---|---|

| Amines | DMF, microwave irradiation (150°C) | Synthesis of amino-substituted derivatives | |

| Thiols | KOH, ethanol, reflux | Thioether formation |

Microwave-assisted reactions (150 W, 150°C) enhance reaction efficiency, as demonstrated in benzimidazole functionalization studies .

Functionalization of the Benzimidazole Core

While the 1-position is blocked by the nitrobenzyl group, the 2-position and methyl groups may undergo selective reactions:

Alkylation/Acylation

The NH group (if deprotonated) can react with alkyl halides or acyl chlorides:

text**General Procedure**[4][5]: 1. Dissolve compound in DMF or ethanol. 2. Add alkyl halide (e.g., methyl iodide) or acyl chloride. 3. Heat under microwave irradiation (80–150°C) for 2–60 minutes. 4. Neutralize and isolate via precipitation.

Electrophilic Substitution

Methyl groups at the 5,6-positions may undergo oxidation to carboxylic acids under strong oxidizing agents (e.g., KMnO₄/H₂SO₄), though direct evidence for this compound is limited.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole exhibit significant antibacterial and antifungal activity. For instance, a study demonstrated that certain benzimidazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity compared to standard antibiotics .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

| Compound | Target Organism | MIC (µg/ml) | Comparison Standard |

|---|---|---|---|

| Compound A | S. aureus | 25 | Ampicillin |

| Compound B | E. coli | 50 | Ciprofloxacin |

| Compound C | C. albicans | 250 | Griseofulvin |

Antiviral Properties

Benzimidazole derivatives have also been explored for their antiviral potential, particularly against hepatitis C virus (HCV). Studies have shown that certain derivatives can inhibit HCV replication effectively, showcasing the potential for developing new antiviral therapies . The mechanism often involves interference with viral replication processes.

Anticancer Activity

Research has indicated that benzimidazole compounds possess anticancer properties. For example, derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, including those associated with lung and breast cancers. The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit tumor growth .

Table 2: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D | MCF-7 (Breast) | 10 | Apoptosis induction |

| Compound E | A549 (Lung) | 15 | Cell cycle arrest |

| Compound F | HeLa (Cervical) | 20 | Inhibition of proliferation |

Anti-inflammatory Effects

Some benzimidazole derivatives have demonstrated anti-inflammatory properties. Research indicates that these compounds can reduce inflammation markers in various models, suggesting their potential as therapeutic agents for inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that certain benzimidazole derivatives may provide neuroprotective benefits. These findings are significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Mecanismo De Acción

The mechanism of action of 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular receptors or enzymes, leading to the modulation of signaling pathways and cellular functions.

Comparación Con Compuestos Similares

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole can be compared with other similar compounds, such as:

2-(2-chloro-3-pyridinyl)-1H-benzimidazole: Lacks the dimethyl and nitrobenzyl groups, which may affect its biological activity and chemical properties.

5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole: Lacks the pyridine ring, which may influence its reactivity and applications.

2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-nitrobenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human cancer cell lines with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung) | 5.2 | Apoptosis induction |

| MCF-7 (breast) | 4.8 | Cell cycle arrest |

| HeLa (cervical) | 6.1 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against a variety of pathogens. The results demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit specific enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Microbial Cell Wall Synthesis : Its antimicrobial effects are likely due to interference with bacterial cell wall integrity.

Study 1: Anticancer Efficacy

In a study conducted on MCF-7 breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. The study reported an increase in apoptotic markers such as cleaved PARP and caspase-3 activation.

Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The compound exhibited significant bactericidal activity with a rapid kill rate observed in time-kill assays.

Propiedades

IUPAC Name |

2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O2/c1-13-10-18-19(11-14(13)2)25(12-15-5-7-16(8-6-15)26(27)28)21(24-18)17-4-3-9-23-20(17)22/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJQMSKQHTTXDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.